molecular formula C17H23NO3 B12285840 4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one

4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one

Cat. No.: B12285840
M. Wt: 289.4 g/mol
InChI Key: JLOKDWJKCCPINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in asymmetric synthesis. The structure of this compound includes a benzyl group, a 2-methylhexanoyl group, and an oxazolidinone ring, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one typically involves the reaction of hexanoyl chloride with 4-benzyloxazolidin-2-one. The reaction is carried out under anhydrous conditions with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones or benzyl derivatives.

Scientific Research Applications

4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary. The oxazolidinone ring provides a rigid framework that facilitates the formation of chiral centers during chemical reactions. The benzyl and 2-methylhexanoyl groups enhance the compound’s reactivity and selectivity by providing steric and electronic effects. The molecular targets and pathways involved in its action are primarily related to its role in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which provides a balance of steric and electronic properties. This makes it particularly effective as a chiral auxiliary in asymmetric synthesis, offering high selectivity and yield in the formation of chiral centers.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

4-benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3

InChI Key

JLOKDWJKCCPINR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.